molecular formula C7H15NO3 B14511148 1-Hydroxypropan-2-yl propan-2-ylcarbamate CAS No. 62789-00-8

1-Hydroxypropan-2-yl propan-2-ylcarbamate

Katalognummer: B14511148
CAS-Nummer: 62789-00-8
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: DYCXCXRYMSKCCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxypropan-2-yl propan-2-ylcarbamate is a chemical compound with the molecular formula C7H15NO3 It is known for its unique structure, which includes a hydroxy group and a carbamate group

Vorbereitungsmethoden

The synthesis of 1-Hydroxypropan-2-yl propan-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of isopropyl chloroformate with 1-amino-2-propanol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to ensure the stability of the product .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or distillation to obtain a high-purity product.

Analyse Chemischer Reaktionen

1-Hydroxypropan-2-yl propan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbamate group into an amine group. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

1-Hydroxypropan-2-yl propan-2-ylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in drug development due to its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of 1-Hydroxypropan-2-yl propan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can participate in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

1-Hydroxypropan-2-yl propan-2-ylcarbamate can be compared with similar compounds such as:

    1-Hydroxypropan-2-yl methylcarbamate: This compound has a similar structure but with a methyl group instead of an isopropyl group. It exhibits different reactivity and applications.

    1-Hydroxypropan-2-yl ethylcarbamate: This compound has an ethyl group instead of an isopropyl group. It also shows distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62789-00-8

Molekularformel

C7H15NO3

Molekulargewicht

161.20 g/mol

IUPAC-Name

1-hydroxypropan-2-yl N-propan-2-ylcarbamate

InChI

InChI=1S/C7H15NO3/c1-5(2)8-7(10)11-6(3)4-9/h5-6,9H,4H2,1-3H3,(H,8,10)

InChI-Schlüssel

DYCXCXRYMSKCCG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)OC(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.